Regiodivergent C-2-Selective vs. C-4-Selective γ-Addition to 2,3-Butadienoates Under Phosphine Catalysis
The Wang et al. (2016) study establishes a regiodivergent manifold in which the C-2 vs. C-4 substitution pattern of the oxazolone substrate programs the regiochemical outcome of phosphine-catalyzed γ-addition to 2,3-butadienoates. 2-Alkyl-4-aryloxazol-5(4H)-ones—the subclass encompassing 2-isopropyl-4-phenyloxazol-5(4H)-one—undergo C-2-selective addition, delivering α,α-disubstituted α-amino acid precursors. Conversely, 2-aryl-4-alkyloxazol-5(4H)-ones (e.g., 2-phenyl-4-isopropyloxazol-5(4H)-one) furnish C-4-selective addition products (N,O-acetals). The regioselectivity is essentially absolute under the optimized conditions, enabling divergent access to two distinct product classes from constitutionally isomeric starting materials. DFT calculations trace this divergence to a distortion-energy penalty of approximately 5.3 kcal mol⁻¹ that disfavors the alternative pathway in each substrate class [1].
| Evidence Dimension | Regioselectivity of γ-addition (C-2 vs. C-4) to 2,3-butadienoates |
|---|---|
| Target Compound Data | C-2-selective γ-addition (2-alkyl-4-aryl class); reported examples achieve up to 99% ee and excellent yields for the C-2 adduct pathway |
| Comparator Or Baseline | 2-Aryl-4-alkyloxazol-5(4H)-one class (e.g., 2-phenyl-4-isopropyloxazol-5(4H)-one): C-4-selective γ-addition with high enantioselectivity |
| Quantified Difference | Regioselectivity switched from C-4 to C-2 by exchanging the C-2/C-4 substituent positions; DFT-calculated ΔΔG‡ barrier difference ≥ 5.3 kcal mol⁻¹ between competing pathways |
| Conditions | Phosphine catalysis (chiral amino-acid-derived phosphine), 2,3-butadienoate electrophile, room temperature, CH₂Cl₂ or toluene |
Why This Matters
For procurement decisions, this means 2-isopropyl-4-phenyloxazol-5(4H)-one is the mandatory substrate if C-2-selective α,α-disubstituted α-amino acid products are the synthetic target; the isomeric 2-phenyl-4-isopropyl compound cannot deliver the same product architecture.
- [1] Wang, T.; Yu, Z.; Hoon, D. L.; Phee, C. Y.; Lan, Y.; Lu, Y. Regiodivergent Enantioselective γ-Additions of Oxazolones to 2,3-Butadienoates Catalyzed by Phosphines: Synthesis of α,α-Disubstituted α-Amino Acids and N,O-Acetal Derivatives. J. Am. Chem. Soc. 2016, 138 (1), 265–271. DOI: 10.1021/jacs.5b10524. View Source
